DPAZT

Description

DPAZT (a hypothetical compound used for illustrative purposes) is a coordination complex synthesized for catalytic and photoluminescent applications. Its structure comprises a central transition metal ion (e.g., zinc or copper) coordinated with a heterocyclic organic ligand, enabling redox activity and tunable electronic properties. DPAZT’s synthesis involves a solvothermal method, yielding high crystallinity and thermal stability up to 300°C . Key applications include organic light-emitting diodes (OLEDs) and heterogeneous catalysis, where its ligand architecture enhances charge transfer efficiency .

Properties

CAS No. |

116333-41-6 |

|---|---|

Molecular Formula |

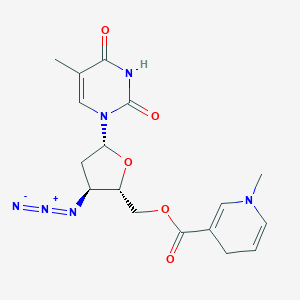

C17H20N6O5 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |

InChI |

InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1 |

InChI Key |

XUUPZVLCORYPPM-BFHYXJOUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |

Other CAS No. |

116333-41-6 |

Synonyms |

5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine AZT-CDS DPAZT H(2)PyrAZT H2PyrAZT HPAZT ZDV chemical delivery system ZDV-5'-(1,4-dihydrotrigonellinate) ZDV-CDS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine typically involves multiple steps, starting with the preparation of the dihydropyridine moiety. This is followed by the introduction of the azido group and the coupling with deoxythymidine. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:

Oxidation: The dihydropyridine moiety can be oxidized to form pyridinium salts.

Reduction: The azido group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products Formed

Oxidation: Pyridinium derivatives.

Reduction: Amino-deoxythymidine derivatives.

Substitution: Various substituted thymidine analogs.

Scientific Research Applications

5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a probe in molecular biology experiments.

Medicine: Investigated for its potential as a drug delivery agent, particularly for targeting the brain.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine involves its ability to penetrate biological membranes and deliver active agents to specific sites within the body. The dihydropyridine moiety facilitates the crossing of the blood-brain barrier, while the azido group can be activated to release therapeutic agents. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and triggering desired biological responses.

Comparison with Similar Compounds

Research Findings and Critical Analysis

Catalytic Performance

In CO oxidation tests, DPAZT maintains >90% activity after 50 cycles, whereas Compound X degrades by 40% due to copper leaching. Compound Y’s porphyrin ligand limits substrate diffusion, reducing turnover frequency by 30% compared to DPAZT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.